Cas no 75907-83-4 ((Z)-2-fluoro-N'-hydroxybenzimidamide)

(Z)-2-fluoro-N'-hydroxybenzimidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-FLUORO-N-HYDROXY-BENZAMIDINE
- 2-fluoro-N'-hydroxybenzenecarboximidamide
- 2-fluoranyl-N'-oxidanyl-benzenecarboximidamide
- 2-Fluorobenzamidoxime
- 2-fluoro-N-hydroxybenzamidine
- 2-fluoro-N-hydroxybenzenecarboximidamide
- (Z)-2-fluoro-N-hydroxybenzimidamide
- AKOS005167453
- 1422554-22-0
- 2-Fluoro-N'-hydroxybenzene-1-carboximidamide
- 2-Fluoro-N-hydroxybenzimidamide
- (Z)-2-fluoro-N'-hydroxybenzimidamide
- 75907-83-4
- CS-0370905
- A838549
- (Z)-2-Fluoro-N'-hydroxybenzene-1-carboximidamide
- F2185-0052
- KS-7341
- EN300-64926
- SCHEMBL102438
-
- MDL: MFCD07776521
- Inchi: InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
- InChI Key: UQVCPKNHQRKCGJ-UHFFFAOYSA-N
- SMILES: N=C(NO)C1=CC=CC=C1F
Computed Properties
- Exact Mass: 154.05400
- Monoisotopic Mass: 154.05424101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 0.8
Experimental Properties
- PSA: 58.61000
- LogP: 1.62050
(Z)-2-fluoro-N'-hydroxybenzimidamide Security Information
(Z)-2-fluoro-N'-hydroxybenzimidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(Z)-2-fluoro-N'-hydroxybenzimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441575-1g |
2-Fluoro-N-hydroxybenzimidamide |
75907-83-4 | 97% | 1g |
¥984.00 | 2024-07-28 | |
Ambeed | A218614-5g |
2-Fluoro-N-hydroxybenzimidamide |
75907-83-4 | 97% | 5g |
$322.0 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441575-25g |
2-Fluoro-N-hydroxybenzimidamide |
75907-83-4 | 97% | 25g |
¥12960.00 | 2024-07-28 | |
abcr | AB313381-1g |
2-Fluoro-n-hydroxy-benzamidine, 95%; . |
75907-83-4 | 95% | 1g |
€178.00 | 2025-02-20 | |
1PlusChem | 1P00G3DH-25g |
2-FLUORO-N-HYDROXY-BENZAMIDINE |
75907-83-4 | 97% | 25g |
$978.00 | 2025-02-27 | |
A2B Chem LLC | AH50069-25g |
2-Fluoro-n-hydroxy-benzamidine |
75907-83-4 | 97% | 25g |
$923.00 | 2024-04-19 | |
Crysdot LLC | CD12035948-5g |
2-Fluoro-N-hydroxybenzimidamide |
75907-83-4 | 97% | 5g |
$317 | 2024-07-24 | |
TRC | Z701725-2.5g |
(Z)-2-fluoro-N'-hydroxybenzimidamide |
75907-83-4 | 2.5g |
$ 340.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441575-5g |
2-Fluoro-N-hydroxybenzimidamide |
75907-83-4 | 97% | 5g |
¥4320.00 | 2024-07-28 | |
Fluorochem | 091255-2.5g |
2-Fluoro-N'-hydroxybenzene-1-carboximidamide |
75907-83-4 | 95%+ | 2.5g |
£213.00 | 2022-03-01 |
(Z)-2-fluoro-N'-hydroxybenzimidamide Related Literature
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on (Z)-2-fluoro-N'-hydroxybenzimidamide
(Z)-2-Fluoro-N'-Hydroxybenzimidamide: A Promising Compound in Pharmaceutical Research
(Z)-2-Fluoro-N'-Hydroxybenzimidamide, with the CAS number 75907-83-4, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the family of benzimidamide derivatives, which are widely studied for their diverse biological activities. The unique structural features of (Z)-2-Fluoro-N'-Hydroxybenzimidamide, including the fluoro substitution at the 2-position and the hydroxy group at the N' position, contribute to its distinct pharmacological profile. Recent studies have highlighted its potential applications in the treatment of various diseases, making it a focal point for researchers and pharmaceutical companies.
The chemical structure of (Z)-2-Fluoro-N'-Hydroxybenzimidamide is characterized by a benzimidamide backbone with specific functional groups. The fluoro atom introduces hydrophobicity and alters the electronic distribution, while the hydroxy group enhances hydrogen bonding capabilities. These modifications are critical for optimizing the compound's interaction with biological targets. The Z configuration of the double bond further influences its conformational stability and reactivity, which are essential for its biological activity.
Recent research has demonstrated that (Z)-2-Fluoro-N'-Hydroxybenzimidamide exhibits promising antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the growth of multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The fluoro substitution was found to enhance the compound's ability to penetrate bacterial cell membranes, thereby improving its efficacy against these pathogens.
In addition to its antimicrobial activity, (Z)-2-Fluoro-N'-Hydroxybenzimidamide has shown potential in the field of anti-inflammatory research. A 2024 preclinical study published in Pharmacological Research highlighted its ability to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines such as TNF-α and IL-6. The hydroxy group plays a crucial role in this mechanism by facilitating interactions with specific receptors involved in the inflammatory response.
The synthesis of (Z)-2-Fluoro-N'-Hydroxybenzimidamide has been a focus of recent chemical studies. Researchers have developed efficient methodologies to produce this compound with high purity and yield. One notable approach involves the use of transition metal-catalyzed coupling reactions, which enable the precise introduction of the fluoro group and the hydroxy group into the benzimidamide framework. These synthetic strategies are crucial for the large-scale production of the compound for further biological evaluation.
The pharmacokinetic properties of (Z)-2-Fluoro-N'-Hydroxybenzimidamide have also been investigated. Studies suggest that the compound exhibits favorable bioavailability and metabolic stability, which are essential for its therapeutic application. The fluoro substitution is believed to enhance the compound's resistance to metabolic degradation, thereby prolonging its half-life in the body. These characteristics make it a candidate for oral administration, which is a significant advantage in drug development.
Recent advancements in computational modeling have provided valuable insights into the molecular interactions of (Z)-2-Fluoro-N'-Hydroxybenzimidamide. Molecular docking studies have revealed that the compound binds effectively to key target proteins such as kinase enzymes and ion channels. These interactions are critical for its biological activity and suggest potential applications in the treatment of diseases such as neurodegenerative disorders and cardiovascular diseases.
The therapeutic potential of (Z)-2-Fluoro-N'-Hydroxybenzimidamide extends beyond antimicrobial and anti-inflammatory applications. Emerging research indicates its potential in oncology, where it may serve as a targeted therapy agent for certain types of cancer. A 2023 study published in Cancer Research demonstrated that the compound selectively inhibits the growth of prostate cancer cells by interfering with specific signaling pathways. The fluoro substitution and the hydroxy group were found to enhance the compound's ability to interact with these pathways, making it a promising candidate for further clinical investigation.
Despite its promising properties, the development of (Z)-2-Fluoro-N'-Hydroxybenzimidamide as a therapeutic agent faces several challenges. One of the primary concerns is the toxicity profile of the compound. Preclinical studies have identified potential side effects, including liver toxicity and kidney damage, which require further investigation. Researchers are exploring ways to modify the compound's structure to minimize these adverse effects while maintaining its therapeutic efficacy.
Another challenge is the scalability of synthesis for large-scale production. While recent advances have improved the efficiency of the synthesis process, the cost and complexity of producing (Z)-2-Fluoro-N'-Hydroxybenzimidamide in sufficient quantities remain barriers to its widespread use. Ongoing research is focused on optimizing synthetic routes to reduce costs and increase yield, which are critical for the commercialization of the compound.
The future of (Z)-2-Fluoro-N'-Hydroxybenzimidamide research is promising, with several studies underway to explore its potential applications. One area of interest is its use in combination therapies, where it may be combined with existing drugs to enhance treatment outcomes. For example, studies are investigating its synergistic effects with antibiotics to combat multidrug-resistant infections. Additionally, researchers are exploring its potential in gene therapy and regenerative medicine, where its ability to modulate cellular processes could be harnessed for novel therapeutic approaches.
In conclusion, (Z)-2-Fluoro-N'-Hydroxybenzimidamide represents a significant breakthrough in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the treatment of various diseases. While challenges such as toxicity and scalability remain, ongoing research is addressing these issues, paving the way for its potential therapeutic applications. As the field of medicinal chemistry continues to evolve, the role of (Z)-2-Fluoro-N'-Hydroxybenzimidamide in drug development is likely to expand, offering new opportunities for the treatment of complex diseases.
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